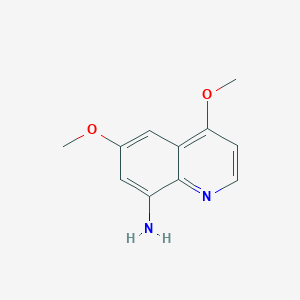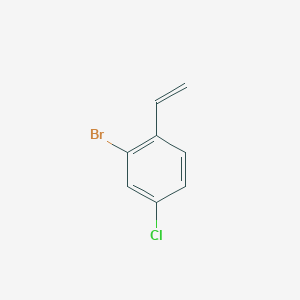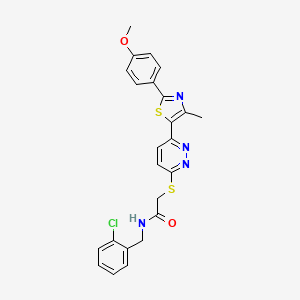![molecular formula C12H9NO4 B2387781 7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde CAS No. 683268-08-8](/img/structure/B2387781.png)
7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde is a chemical compound with the molecular formula C12H9NO4 and a molecular weight of 231.20 . It is used for research purposes .
Physical And Chemical Properties Analysis
The compound has a density of approximately 1.49 g/cm3 . More detailed physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
An important application of this compound is in the synthesis of various heterocyclic compounds. The Friedländer condensation method has been used to synthesize 2-aryl-1,10-phenanthrolines from similar quinoline derivatives (Riesgo, Jin, & Thummel, 1996). Additionally, a series of quinoline-8-carbaldehydes, including this compound, have been synthesized via one-pot reactions and intramolecular cyclization (Gao, Zhao, Li, Yan, & Li, 2012).
Anticoagulant and Algicidal Activities
Compounds structurally related to 7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde have been evaluated for their anticoagulant activities. Some of these compounds showed inhibitory activity against blood coagulation factors Xa and XIa (Potapov et al., 2021). Additionally, novel quinoxalines derived from reactions involving quinoline N-oxides demonstrated good algicidal activities against certain algae species (Kim et al., 2000).
Electrochemical and Spectroscopic Characterization
Research into quinolinecarbaldehydes has extended to their electrochemical and spectroscopic characterization. Studies have revealed correlations between the chemical structure of these compounds and their reduction and oxidation potentials, providing insights into their electronic properties (Wantulok et al., 2020).
Antioxidant Properties
Quinolinecarbaldehyde derivatives have been synthesized and evaluated for their antioxidant activities. These studies have shown that some of these compounds exhibit significant antioxidant activities, which could be valuable in pharmaceutical and food industries (Zhang et al., 2013).
Novel Synthesis Routes
Novel synthetic routes to create compounds related to 7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde have been explored. These include the synthesis of indoloquinolizines and related compounds, offering new pathways for creating complex heterocyclic structures (Bonjoch et al., 1997).
Anticancer and Antiviral Activities
Compounds structurally related to this quinoline derivative have been synthesized and evaluated for their potential anticancer and antiviral activities. This includes studies on thiopyrano[2,3-d]thiazole derivatives showing promising results against certain cancer cell lines and viruses (Lozynskyi et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-6-8-3-7-4-10-11(17-2-1-16-10)5-9(7)13-12(8)15/h3-6H,1-2H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVPRWORPBEFSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C=C(C(=O)NC3=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide](/img/structure/B2387699.png)
![N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide](/img/structure/B2387701.png)
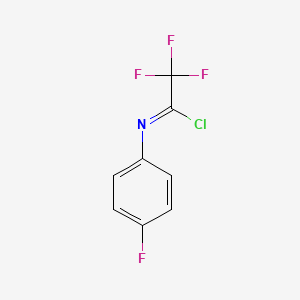
![1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2387705.png)
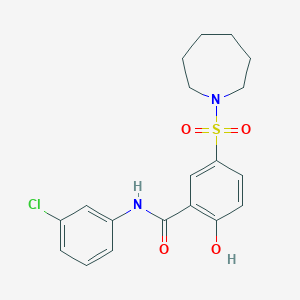
![6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2387708.png)
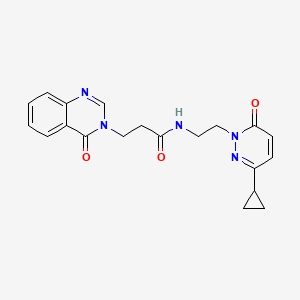
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2387710.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-propylcyclobutane-1-carboxamide](/img/structure/B2387711.png)
![[2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2387712.png)
![2-(cyclopropanecarbonylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2387716.png)
